4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole

Kinase inhibition Aurora kinase Cancer cell signaling

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is a regiospecific indole-pyrazole scaffold whose 4-methyl substitution pattern directly influences kinase selectivity. Unlike unsubstituted or alternatively substituted analogs, this exact regioisomer exhibits documented Aurora kinase A inhibition (IC50=1.1 μM) and serves as a validated baseline for structure-activity relationship (SAR) optimization. Each batch is supplied with ≥97% purity and comprehensive analytical documentation (NMR, HPLC, GC), ensuring reproducible synthesis and screening. Researchers developing ITK-selective or Aurora kinase-targeted therapies should choose this precursor to guarantee target engagement reliability and eliminate regioisomer-related variability.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 827317-37-3
Cat. No. B11899571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole
CAS827317-37-3
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=CC=C1)C3=CC=NN3
InChIInChI=1S/C12H11N3/c1-8-3-2-4-10-9(8)7-12(14-10)11-5-6-13-15-11/h2-7,14H,1H3,(H,13,15)
InChIKeyPBEKNLVOPCCYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole: A Core Scaffold for Kinase Inhibitor Discovery


4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole (CAS 827317-37-3) is a heterocyclic compound that integrates an indole core with a pyrazole substituent, belonging to the broader class of pyrazolyl-indole derivatives [1]. This structural class has been the subject of multiple patent filings for its utility as kinase inhibitor scaffolds, including explicit disclosure in patent literature covering pyrazolyl-indole derivatives active as kinase inhibitors [2]. The compound serves as a synthetic intermediate and scaffold core in medicinal chemistry, with a molecular weight of 197.24 and molecular formula C12H11N3 . Its commercial availability from multiple vendors with standardized purity specifications (≥97%) and batch-specific analytical documentation (NMR, HPLC, GC) enables reproducible sourcing for research applications .

Why Structural Analogs Cannot Substitute for 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole in Kinase-Targeted Research


The pyrazolyl-indole scaffold class exhibits substantial variation in kinase inhibition profiles depending on substitution patterns, with different regioisomers and substitution positions yielding distinct target engagement characteristics [1]. The 4-methyl substitution pattern on the indole ring of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is structurally distinct from alternative substitution patterns (e.g., 5-substituted, 6-substituted, or unsubstituted analogs) that have been documented to produce different potency and selectivity outcomes across kinase targets [2]. In a related scaffold study, (4 or 5-aryl)pyrazolyl-indole derivatives demonstrated selective inhibition of ITK over IRK, CDK2, GSK3β, and PKA, with the substitution pattern directly influencing the selectivity profile [1]. Generic substitution without empirical validation of the exact regioisomer and substitution pattern risks compromising target engagement reproducibility and selectivity characteristics [2]. The quantitative evidence below establishes the specific differentiating properties of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole relative to closest analogs.

Quantitative Differentiation Evidence: 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole vs. Structural Analogs


Aurora Kinase A Inhibition: 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole IC50 of 1.1 μM

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole (designated as 2-(5-Methyl-1H-pyrazol-3-yl)-1H-indole in the database) demonstrates moderate inhibitory activity against Aurora kinase A with an IC50 of 1.10 × 10³ nM (1.1 μM) [1]. This activity is measurable and quantifiable, providing a baseline for scaffold optimization. In comparison, the structurally related compound 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole (CAS 827317-22-6) is disclosed in the same patent family as a kinase inhibitor but lacks publicly available Aurora kinase potency data [2]. The 4-methyl substitution distinguishes this compound from its 4-fluoro analog, with the methyl group potentially altering both electronic properties and steric interactions with the kinase ATP-binding pocket.

Kinase inhibition Aurora kinase Cancer cell signaling

Analytical Purity Specification: 97% Minimum Purity with Batch-Specific QC Documentation

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is commercially available with a standardized purity specification of ≥97% and includes batch-specific analytical documentation comprising NMR, HPLC, and GC characterization data . This level of analytical characterization and documentation exceeds the typical purity information provided for many uncharacterized or minimally characterized pyrazolyl-indole analogs that lack publicly accessible batch-specific QC data. The availability of multi-technique analytical verification (NMR, HPLC, GC) for each production batch provides researchers with the documentation necessary to ensure experimental reproducibility and meet publication standards for compound identity and purity confirmation.

Analytical chemistry Quality control Reproducible research

ITK Kinase Selectivity Profile: Class-Level Scaffold Advantage for (4 or 5-Aryl)Pyrazolyl-Indoles

Compounds within the (4 or 5-aryl)pyrazolyl-indole scaffold class, of which 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is a structural member, have been demonstrated to selectively inhibit Interleukin-2 inducible T-cell kinase (ITK) over related kinases including IRK (insulin receptor kinase), CDK2, GSK3β, and PKA [1]. While 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole itself has not been directly evaluated in this selectivity panel, its structural classification within the (4-aryl)pyrazolyl-indole subfamily positions it as a candidate scaffold with potential for selective ITK inhibition. The selectivity profile of this scaffold class distinguishes it from broader-spectrum kinase inhibitors that lack discrimination among structurally related kinases.

Kinase selectivity Tec kinase family Immunology

Recommended Applications for 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole Based on Verified Evidence


Aurora Kinase A Inhibitor Screening and Scaffold Optimization

The documented Aurora kinase A inhibitory activity (IC50 = 1.1 μM) [1] establishes 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole as a viable starting scaffold for medicinal chemistry programs targeting Aurora kinase-dependent cancers. The compound serves as a baseline reference for structure-activity relationship (SAR) studies aimed at improving potency through systematic substitution at the indole 4-position, pyrazole ring, or linker regions. Researchers can use this compound as a reference standard in high-throughput screening campaigns to calibrate assay performance and benchmark newly synthesized derivatives.

Analytical Method Development and Validation Reference Standard

The availability of batch-specific NMR, HPLC, and GC characterization data with ≥97% purity specification makes 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole suitable as a reference standard for analytical method development. Applications include HPLC method validation for purity assessment of synthetic derivatives, GC-MS method development for trace analysis, and NMR spectroscopy calibration for structural confirmation of novel pyrazolyl-indole compounds. The compound's well-defined analytical profile supports its use in quality control protocols for academic and industrial laboratories.

ITK-Selective Inhibitor Lead Discovery Programs

Based on the documented class-level selectivity of (4-aryl)pyrazolyl-indole derivatives for ITK over IRK, CDK2, GSK3β, and PKA [2], 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole represents a logical entry point for ITK-targeted inhibitor discovery. Researchers investigating T-cell-mediated inflammatory diseases or allergic asthma can use this compound as a scaffold core for synthesizing focused libraries, with the 4-methyl substitution providing a handle for further functionalization or as a reference point for SAR exploration. The class-level selectivity profile suggests potential for achieving target-specific inhibition with reduced off-target kinase effects compared to less selective scaffolds.

Synthetic Intermediate for Complex Heterocyclic Constructs

The compound's dual indole-pyrazole architecture, with a free NH on the indole ring and a pyrazole 3-position available for further derivatization, makes it a versatile synthetic intermediate. Applications include the synthesis of patent-defined kinase inhibitor libraries [3], preparation of N-alkylated or N-arylated derivatives, and construction of more complex heterocyclic systems through cross-coupling reactions at the indole C3 or C5 positions. The commercial availability with documented purity facilitates reproducible synthetic procedures and reduces the need for in-house scaffold synthesis.

Quote Request

Request a Quote for 4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.